4,4,6,8,9-Pentamethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 4,4,6,8,9-Pentamethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Brand Name: Vulcanchem
CAS No.: 633287-32-8
VCID: VC0432032
InChI: InChI=1S/C16H19NO2/c1-8-6-11-9(2)7-16(4,5)17-13(11)12(10(8)3)14(18)15(17)19/h6,9H,7H2,1-5H3
SMILES: CC1CC(N2C3=C1C=C(C(=C3C(=O)C2=O)C)C)(C)C
Molecular Formula: C16H19NO2
Molecular Weight: 257.33g/mol

4,4,6,8,9-Pentamethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

CAS No.: 633287-32-8

Main Products

VCID: VC0432032

Molecular Formula: C16H19NO2

Molecular Weight: 257.33g/mol

4,4,6,8,9-Pentamethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione - 633287-32-8

CAS No. 633287-32-8
Product Name 4,4,6,8,9-Pentamethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Molecular Formula C16H19NO2
Molecular Weight 257.33g/mol
IUPAC Name 5,6,9,11,11-pentamethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
Standard InChI InChI=1S/C16H19NO2/c1-8-6-11-9(2)7-16(4,5)17-13(11)12(10(8)3)14(18)15(17)19/h6,9H,7H2,1-5H3
Standard InChIKey FJDHGEBYIWEQTG-UHFFFAOYSA-N
SMILES CC1CC(N2C3=C1C=C(C(=C3C(=O)C2=O)C)C)(C)C
Canonical SMILES CC1CC(N2C3=C1C=C(C(=C3C(=O)C2=O)C)C)(C)C
PubChem Compound 2946990
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator